molecular formula C12H29NaO5P B12330419 Disodium dodecoxy-dioxido-oxo-phosphorane

Disodium dodecoxy-dioxido-oxo-phosphorane

Cat. No.: B12330419
M. Wt: 307.32 g/mol
InChI Key: RXDXWOPGTPYGQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of disodium dodecoxy-dioxido-oxo-phosphorane typically involves the phosphorylation of dodecyl alcohol. One common method is the reaction of dodecyl alcohol with phosphorus oxychloride (POCl3) in the presence of a base such as pyridine. The reaction proceeds under mild conditions, typically at room temperature, and results in the formation of dodecylphosphonic acid, which is then neutralized with sodium hydroxide to yield this compound .

Industrial Production Methods

Industrial production of this compound often involves large-scale phosphorylation processes. The use of mixed salts, such as sodium dihydrogen phosphate, sodium trimetaphosphate, and sodium tripolyphosphate, is common in these processes. These reagents are chosen for their efficiency and mild reaction conditions, which help in achieving high yields and purity .

Chemical Reactions Analysis

Types of Reactions

Disodium dodecoxy-dioxido-oxo-phosphorane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Disodium dodecoxy-dioxido-oxo-phosphorane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of disodium dodecoxy-dioxido-oxo-phosphorane involves its ability to act as a phosphorylating agent. It can transfer its phosphate group to other molecules, thereby altering their chemical properties. This mechanism is crucial in various biochemical processes, including enzyme regulation and signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

    Dodecylphosphonic acid, sodium salt (CAS# 50869-33-5): Similar in structure but differs in the degree of phosphorylation.

    Sodium dodecyl sulfate (SDS): A surfactant with similar applications but different chemical properties.

    Disodium lauryl sulfosuccinate: Another surfactant with similar industrial uses

Uniqueness

Disodium dodecoxy-dioxido-oxo-phosphorane is unique due to its specific phosphorylation pattern, which imparts distinct chemical and physical properties. Its ability to act as a versatile intermediate in various chemical reactions and its wide range of applications in different fields make it a valuable compound in both research and industry .

Properties

Molecular Formula

C12H29NaO5P

Molecular Weight

307.32 g/mol

InChI

InChI=1S/C12H26O.Na.H3O4P/c1-2-3-4-5-6-7-8-9-10-11-12-13;;1-5(2,3)4/h13H,2-12H2,1H3;;(H3,1,2,3,4)

InChI Key

RXDXWOPGTPYGQQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCO.OP(=O)(O)O.[Na]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.